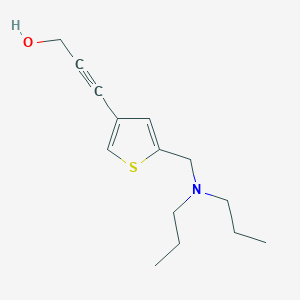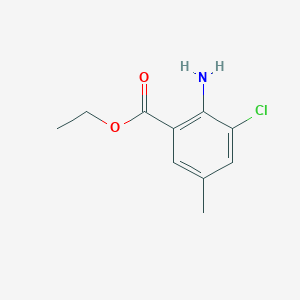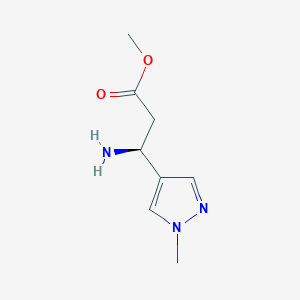![molecular formula C12H16FN3O B15325364 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, a carboxamide group at the 3rd position, and a 1-methylpyrrolidin-3-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the pyridine ring using a fluorinating agent such as Selectfluor.
Carboxylation: Formation of the carboxamide group at the 3rd position through a carboxylation reaction using reagents like carbon dioxide and a suitable base.
Substitution: Introduction of the 1-methylpyrrolidin-3-ylmethyl group through a nucleophilic substitution reaction, typically using a pyrrolidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the carboxamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable leaving groups and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.
6-chloro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
6-fluoro-N-[(1-ethylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is unique due to the specific positioning of the fluorine atom and the 1-methylpyrrolidin-3-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16FN3O |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16FN3O/c1-16-5-4-9(8-16)6-15-12(17)10-2-3-11(13)14-7-10/h2-3,7,9H,4-6,8H2,1H3,(H,15,17) |
Clave InChI |
FYDPMYUUDTWNKB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15325283.png)



![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)


![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)






